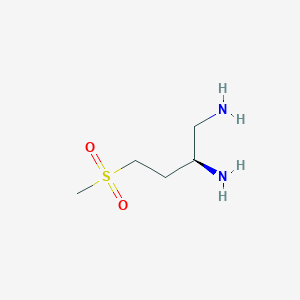
ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry. The quinoline scaffold is known for its diverse biological activities, making it a valuable structure in drug development. This compound, with its specific substitutions, offers unique properties that can be exploited in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to form alcohols or carboxylic acids .
Scientific Research Applications
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound can be used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline scaffold can inhibit the activity of certain enzymes, leading to therapeutic effects. The bromine and chlorine substitutions may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate
- Ethyl 2,4-bis(quinolin-3-yl)quinoline-3-carboxylate
Uniqueness
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl carboxylate group, makes it a versatile compound for various applications. Its unique structure allows for targeted modifications and the development of new derivatives with enhanced activity and selectivity .
Properties
Molecular Formula |
C12H9BrClNO3 |
|---|---|
Molecular Weight |
330.56 g/mol |
IUPAC Name |
ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
GYDYNVHKLYQIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)







![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)



